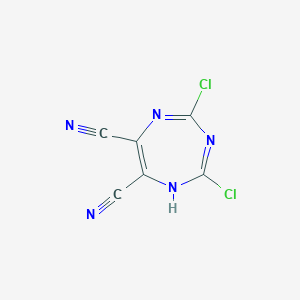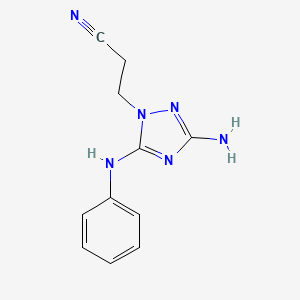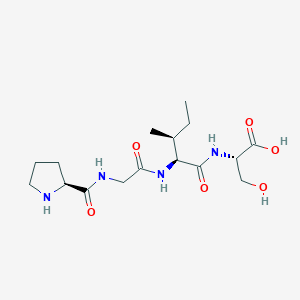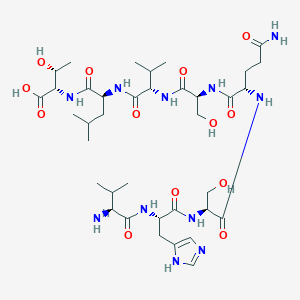
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile is a heterocyclic compound containing nitrogen atoms within its seven-membered ring structure.
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile typically involves cyclo-condensation reactions. One common method includes the reaction of o-phenylenediamine with 2-aminobenzamide in the presence of chlorinating agents. This process involves several steps, including cyclization, chlorination, and condensation . Industrial production methods often utilize similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic or electrophilic substitution reactions, often using reagents such as isothiocyanates, pyrazoles, and thiazoles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization and Ring-Closing Metathesis: These reactions are used to modify the ring structure, resulting in new compounds with potentially different properties.
Common reagents and conditions for these reactions include bases like sodium hydroxide, chlorinating agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology and Medicine: The compound and its derivatives exhibit various biological activities, including antibacterial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism by which 2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antibacterial activity may result from inhibiting essential enzymes in bacterial cells, while its anticancer properties could involve disrupting cell division processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile can be compared with other similar compounds, such as:
- 1H-1,2,4-Triazole-3,5-diamine hydrochloride
- 3,4-Dichloro-1,2,5-thiadiazole
- Benzo[f][1,3,5]triazepine derivatives
These compounds share similar ring structures and nitrogen content but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific chlorine and nitrile substituents, which contribute to its distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
828295-04-1 |
|---|---|
Molekularformel |
C6HCl2N5 |
Molekulargewicht |
214.01 g/mol |
IUPAC-Name |
2,4-dichloro-1H-1,3,5-triazepine-6,7-dicarbonitrile |
InChI |
InChI=1S/C6HCl2N5/c7-5-11-3(1-9)4(2-10)12-6(8)13-5/h(H,11,12,13) |
InChI-Schlüssel |
QHNNZLBHBPEFPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C1=C(N=C(N=C(N1)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2R,3R)-3-[4-(trifluoromethyl)phenyl]oxiran-2-yl]ethanone](/img/structure/B14226586.png)


![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)

![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)

![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)


![3-Bromo-2-[(trifluoromethyl)sulfanyl]propan-1-ol](/img/structure/B14226660.png)

